

Application Note: ^1H and ^{13}C NMR Assignment for 2-Cyclopenten-1-ol

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Compound of Interest

Compound Name: 2-Cyclopenten-1-OL

Cat. No.: B1584729

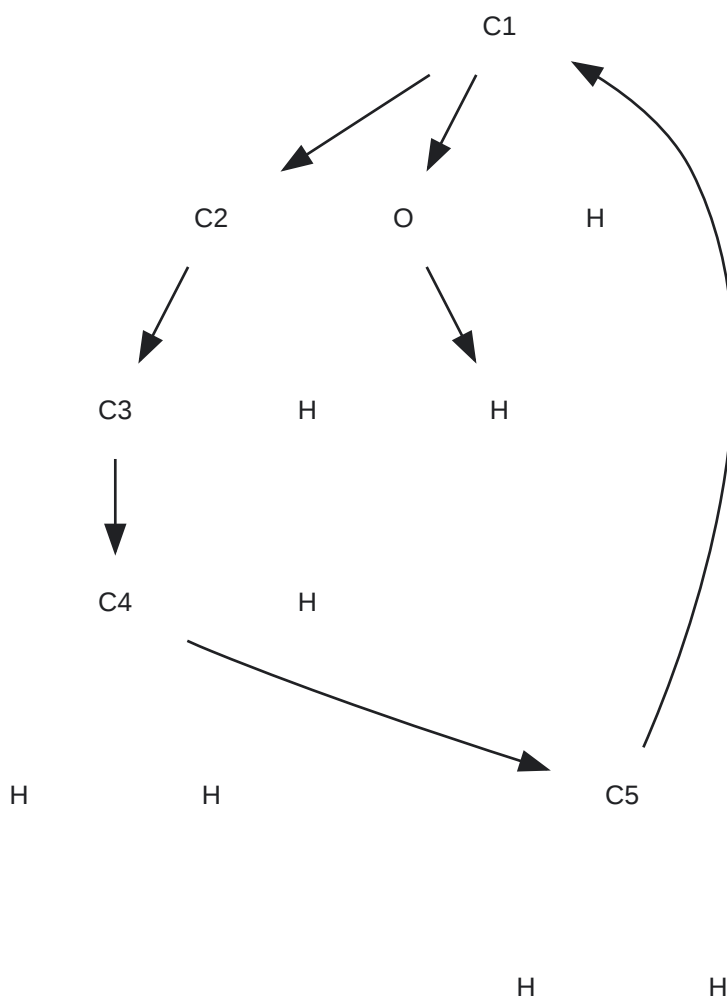
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For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral assignments of **2-Cyclopenten-1-ol**. It includes tabulated spectral data, a detailed experimental protocol for data acquisition, and graphical representations of the molecular structure and analytical workflow.

Chemical Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of **2-Cyclopenten-1-ol** are numbered as shown in the diagram below.



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Caption: Structure of **2-Cyclopenten-1-ol** with atom numbering for NMR assignment.

NMR Spectral Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **2-Cyclopenten-1-ol** recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.

Table 1: ^1H NMR Data (CDCl_3)

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-2	5.99	m	1H
H-3	5.87	m	1H
H-1	4.84	m	1H
H-4	2.49 - 2.31	m	2H
H-5	2.13 - 1.87	m	2H
OH	1.63	br s	1H

Table 2: ^{13}C NMR Data (CDCl_3)

Assignment	Chemical Shift (δ , ppm)
C-2	134.8
C-3	132.4
C-1	75.5
C-4	31.8
C-5	29.7

Experimental Protocol

This section outlines a standard procedure for the acquisition of high-quality ^1H and ^{13}C NMR spectra for a liquid alcohol sample.

Sample Preparation

- Accurately weigh 10-20 mg of **2-Cyclopenten-1-ol**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).

- For quantitative ^1H NMR, an internal standard can be added. For routine characterization, the residual solvent peak can be used for referencing. Tetramethylsilane (TMS) is commonly used as a reference standard (δ 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

Instrument Parameters

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3
- Temperature: 298 K

For ^1H NMR:

- Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm

For ^{13}C NMR:

- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1.5 s
- Spectral Width: -10 to 220 ppm

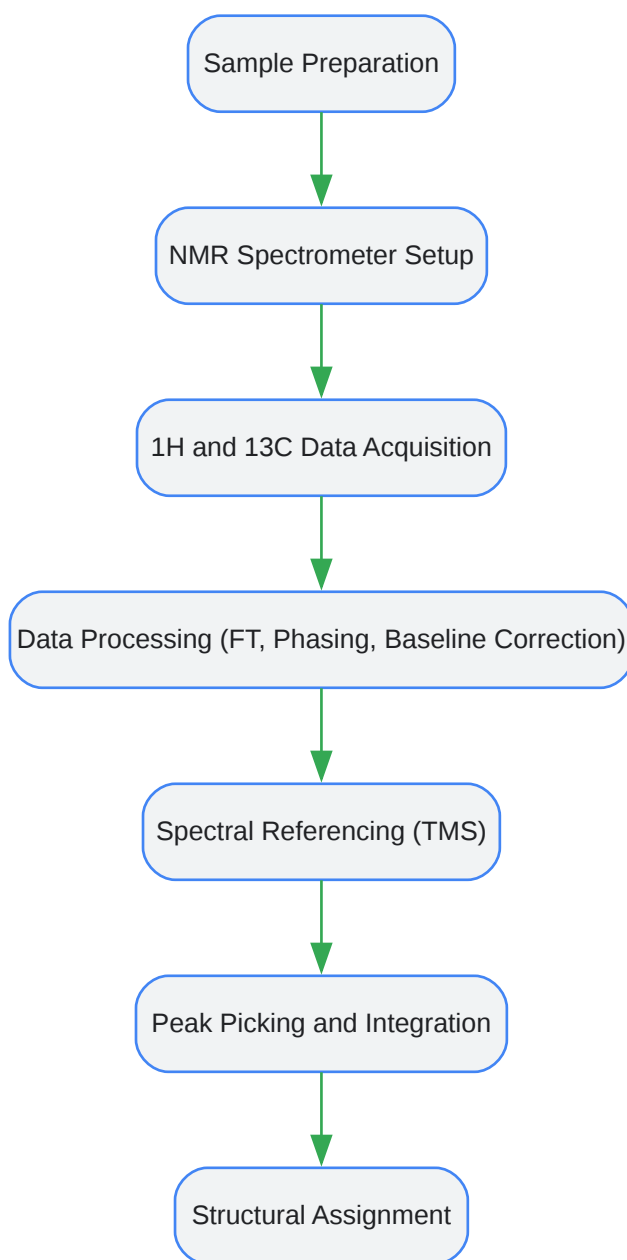
Data Processing

- Apply Fourier transformation to the raw data (FID).
- Perform phase and baseline corrections.
- Reference the spectra to the TMS signal at 0.00 ppm for both ^1H and ^{13}C .
- Integrate the signals in the ^1H spectrum.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Diagrams

NMR Analysis Workflow

The logical flow from sample preparation to final data analysis is illustrated below.

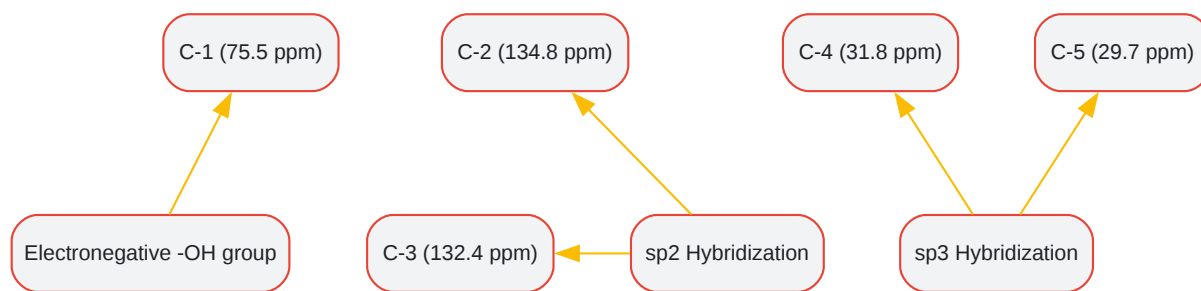


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Caption: A streamlined workflow for NMR analysis of organic compounds.

Logical Relationships in ^{13}C Chemical Shifts

The chemical shift of each carbon atom is influenced by its local electronic environment. The diagram below illustrates the key factors affecting the ^{13}C chemical shifts in **2-Cyclopenten-1-ol**.



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Caption: Factors influencing the relative ^{13}C chemical shifts in **2-Cyclopenten-1-ol**.

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